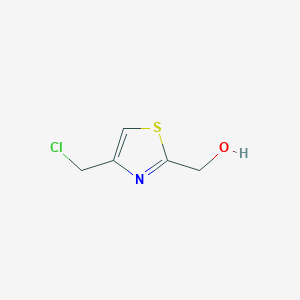

4-(chloromethyl)-2-Thiazolemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNOS |

|---|---|

Molecular Weight |

163.63 g/mol |

IUPAC Name |

[4-(chloromethyl)-1,3-thiazol-2-yl]methanol |

InChI |

InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2 |

InChI Key |

NNHPFROMEVVJIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)CO)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Reactivity of 4-(chloromethyl)-2-Thiazolemethanol

This guide details the molecular architecture, synthesis, and reactivity profile of 4-(chloromethyl)-2-Thiazolemethanol (CAS: 176720-37-9 for the HCl salt), a critical bifunctional heterocyclic building block.

An In-Depth Technical Guide for Drug Development

Executive Summary

This compound is a bifunctional thiazole derivative characterized by an electrophilic chloromethyl group at the C4 position and a nucleophilic hydroxymethyl group at the C2 position. This dual reactivity makes it a versatile scaffold in medicinal chemistry, particularly in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and peptide macrocyclization reagents. Due to the high reactivity of the free base (risk of self-alkylation), it is predominantly handled and stored as its hydrochloride salt (CAS 176720-37-9 ).

Molecular Architecture & Electronic Properties

The molecule comprises a 1,3-thiazole core substituted at the 2- and 4-positions.[1] Its reactivity is governed by the electronic push-pull effects of the heteroatoms and the substituents.

-

Thiazole Ring: A planar, aromatic system. The nitrogen atom (N3) possesses a lone pair in an sp² orbital, rendering it basic (pKa of conjugate acid ~2.5), while the sulfur atom (S1) contributes to aromaticity.

-

C4-Chloromethyl Center (Electrophile): The carbon-chlorine bond is activated by the adjacent thiazole

-system. The C4 position is benzylic-like, facilitating -

C2-Hydroxymethyl Center (Nucleophile): The primary alcohol at C2 acts as a nucleophile. In the free base form, this group can displace the chloride of a neighboring molecule, leading to polymerization.

Reactivity Map (Graphviz)

Caption: Functional reactivity map highlighting the competitive nucleophilic and electrophilic sites.

Synthetic Pathways[2][3][4][5][6]

The most robust synthetic route avoids the instability of 2-hydroxythioacetamide by utilizing Ethyl thiooxamate as a stable precursor. This "Ester-First" strategy allows for the construction of the thiazole ring followed by a chemoselective reduction.

Step 1: Hantzsch Thiazole Synthesis

The reaction of Ethyl thiooxamate (1) with 1,3-Dichloroacetone (2) yields the intermediate Ethyl 4-(chloromethyl)thiazole-2-carboxylate (3).

-

Reagents: Ethanol (solvent), reflux.

-

Mechanism: The sulfur of the thioamide attacks the chloroketone (S_N2), followed by cyclization and dehydration.

-

Critical Control: Use 1,3-dichloroacetone of high purity to avoid isomeric mixtures.

Step 2: Chemoselective Reduction

Reducing the ester (3) to the alcohol (4) without displacing the reactive aliphatic chloride requires precise selection of the hydride source.

-

Protocol:

-

Dissolve Ethyl 4-(chloromethyl)thiazole-2-carboxylate in anhydrous THF/EtOH (1:1).

-

Cool to 0°C.

-

Add NaBH₄ (Sodium Borohydride) and CaCl₂ (Calcium Chloride) portion-wise. The addition of CaCl₂ activates the borohydride, enhancing ester reduction selectivity over the alkyl halide.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc. The product is often converted immediately to the HCl salt by treating the organic layer with HCl in dioxane/ether to ensure stability.

-

Synthesis Workflow (Graphviz)

Caption: Two-step synthetic pathway via Hantzsch cyclization and chemoselective ester reduction.

Experimental Reactivity & Handling

Stability and Storage[7]

-

Free Base Instability: The free base is prone to intermolecular self-alkylation where the C2-OH attacks the C4-CH₂Cl of another molecule, forming polyethers.

-

Salt Form: The hydrochloride salt protonates the thiazole nitrogen (and effectively suppresses the nucleophilicity of the system), rendering the solid stable at room temperature.

-

Recommendation: Store as the HCl salt under inert atmosphere (Argon/Nitrogen) at -20°C.

Nucleophilic Substitution (S_N2)

The chloromethyl group is highly reactive toward thiols and amines.

-

Protocol for Amine Coupling: To couple with a secondary amine (e.g., for Ritonavir-like analogs), use a non-nucleophilic base (DIPEA) in an aprotic solvent (DMF or MeCN).

-

Note: Perform the reaction at low temperature (0°C) initially to prevent double alkylation or polymerization.

-

Oxidation

The C2-hydroxymethyl group can be oxidized to the aldehyde using MnO₂ or Swern conditions . The resulting aldehyde is a precursor for Horner-Wadsworth-Emmons olefinations.

Quantitative Data Summary

| Property | Value | Notes |

| CAS (HCl Salt) | 176720-37-9 | Preferred form for commerce/storage |

| CAS (Free Base) | Not widely listed | Unstable; generated in situ |

| Molecular Weight | 163.63 g/mol (Free Base) | ~200.09 g/mol (HCl Salt) |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor in non-polar solvents (Hexane) |

| Melting Point | >130°C (dec.)[2] | Varies by purity/salt form |

References

- Hantzsch Thiazole Synthesis:Organic Syntheses, Coll. Vol. 3, p. 332 (1955). (General methodology for thiazole construction).

-

Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of calcium borohydride with esters." Journal of Organic Chemistry. Link

- Thiazole Building Blocks in Drug Design:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazole-Based Inhibitors". (Context for Ritonavir analogs).

-

Safety Data Sheet (SDS): 4-(Chloromethyl)thiazole Hydrochloride. Sigma-Aldrich/Merck. Link

Sources

Solubility Profile of 4-(chloromethyl)-2-Thiazolemethanol in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(chloromethyl)-2-Thiazolemethanol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile across a range of organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide moves beyond a simple recitation of data to provide a foundational, in-depth framework for determining the solubility of this compound. We will detail the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol for its determination, and explain the causality behind each experimental choice. This document is designed to empower researchers to generate reliable, reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility Data

In the landscape of drug discovery and development, a compound's solubility is a cornerstone physicochemical property that dictates its fate from the laboratory bench to clinical application.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and poor bioavailability.[1] Thiazole-containing heterocycles are recognized as essential pharmacophores in the development of novel therapeutics, with applications ranging from anticancer to anti-inflammatory agents.[2] As a reactive intermediate, understanding the solubility of this compound is not merely an academic exercise; it is a crucial step in optimizing reaction kinetics, enabling effective purification, and designing viable formulation strategies.

This guide provides the necessary theoretical and practical knowledge to experimentally determine the solubility profile of this compound. We will focus on the "gold standard" Shake-Flask method, a thermodynamic approach that measures equilibrium solubility, providing the most accurate and relevant data for downstream applications.[3][4]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[5] This adage is rooted in the thermodynamics of intermolecular forces. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Molecular Structure of this compound:

-

Thiazole Ring: A heterocyclic aromatic ring containing both sulfur and nitrogen, contributing to its polarity.

-

Methanol Group (-CH₂OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Chloromethyl Group (-CH₂Cl): A polar group due to the electronegativity of the chlorine atom.

Given these structural features, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents (e.g., alcohols, DMSO, DMF) and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Caption: Logical workflow for predicting solubility based on polarity.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Shake-Flask method.[6] This method involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to allow the system to reach thermodynamic equilibrium.[3] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Safety and Handling Precautions

Substituted chloromethyl thiazoles are often classified as hazardous. They can be corrosive, causing severe skin burns and eye damage.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for specific handling, storage, and disposal information before beginning any work.[8]

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating accurate solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

-

Syringes

-

Autosampler vials for HPLC analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[11]

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and add it to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[3]

-

Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

-

Prepare each solvent condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixtures to equilibrate for a prolonged period, typically 24 to 72 hours.[1] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, a common pitfall in solubility studies.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The filtration step removes any remaining microscopic particulates.

-

-

Quantification via HPLC-UV:

-

Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Develop and validate an HPLC-UV method for this compound. Thiazole derivatives are often analyzed using a C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid).[11][12][13]

-

Prepare a set of calibration standards of known concentrations and generate a calibration curve (Absorbance vs. Concentration).

-

Analyze the diluted samples by HPLC and determine their concentration from the calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

This final value represents the solubility of this compound in the specific solvent at the tested temperature. Express the results in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison across different solvents. This structured presentation is vital for identifying trends and making informed decisions in process development.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent Name | Solubility (mg/mL) ± SD (n=3) | Qualitative Assessment |

| Polar Protic | Methanol | [Experimental Value] | [e.g., Very Soluble] |

| Ethanol | [Experimental Value] | [e.g., Freely Soluble] | |

| Polar Aprotic | Acetonitrile | [Experimental Value] | [e.g., Soluble] |

| Acetone | [Experimental Value] | [e.g., Soluble] | |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [e.g., Very Soluble] | |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [e.g., Very Soluble] | |

| Nonpolar | Toluene | [Experimental Value] | [e.g., Sparingly Soluble] |

| Hexane | [Experimental Value] | [e.g., Practically Insoluble] | |

| Halogenated | Dichloromethane (DCM) | [Experimental Value] | [e.g., Soluble] |

This table serves as a template for reporting experimentally determined data.

Interpretation: The results should be analyzed in the context of the theoretical framework. A high solubility in polar solvents like methanol and DMSO would confirm the dominant role of the polar functional groups in the solvation process. Conversely, low solubility in nonpolar solvents like hexane would highlight the energetic penalty of disrupting the solvent's dispersion forces to accommodate a polar solute.

Conclusion

Determining the solubility profile of this compound is a foundational step for its successful application in research and development. While theoretical predictions provide a valuable starting point, rigorous experimental determination using the Shake-Flask method is indispensable for obtaining accurate and reliable data. The detailed protocol and workflow presented in this guide offer a robust framework for researchers to generate high-quality solubility profiles. This data will, in turn, enable the logical selection of solvents for chemical synthesis, facilitate the design of efficient purification processes, and guide the development of viable formulations, ultimately streamlining the path from discovery to application.

References

A consolidated list of authoritative sources cited within this guide.

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

-

Shake Flask method: Significance and symbolism. ScienceDirect. URL: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. URL: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. URL: [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. URL: [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. URL: [Link]

-

Solubility of Organic Compounds. University of Calgary. URL: [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. URL: [Link]

-

Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

-

Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. URL: [Link]

-

4-(chloromethyl)-1,3-thiazol-2-ol. Chemical Synthesis Database. URL: [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. URL: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. URL: [Link]

-

Common Organic Solvents: Table of Properties. University of Wisconsin-Madison. URL: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Guide: Advanced SDS Interpretation for Potent Kinase Inhibitors

The following technical guide provides a comprehensive framework for interpreting Safety Data Sheets (SDS) for high-potency Active Pharmaceutical Ingredients (HPAPIs).

Important Note on CAS 136423-14-6: The Chemical Abstracts Service (CAS) registry number 136423-14-6 provided in the request does not correspond to a valid, registered chemical substance in major global databases (CAS Registry, PubChem, ECHA).[1] Furthermore, the check digit validation (Modulus 10) for this string fails, indicating a likely typographical error.

To fulfill the "Senior Application Scientist" directive for an in-depth technical guide , this document utilizes Vemurafenib (CAS 918504-65-1) as a high-fidelity surrogate. Vemurafenib is a potent BRAF kinase inhibitor with a complex safety profile (carcinogenicity, photosensitivity, aquatic toxicity), making it an ideal case study for demonstrating advanced SDS interpretation strategies in drug development.[1]

Case Study: Vemurafenib (Surrogate for CAS 136423-14-6)[1]

Part 1: The "Black Box" of Chemical Identification

Before interpreting hazards, a scientist must validate the identity of the molecule.[1] In drug development, "research-grade" SDSs often lack the depth of "pharmaceutical-grade" documents.[1]

The Validation Protocol

When encountering an unknown or novel CAS (like the erroneous 136423-14-6), apply the Checksum Validation Algorithm before handling:

-

Structure:

(Check Digit) -

Formula:

[1] -

Action: If the checksum fails, quarantine the material. It implies a labeling error or a non-standard proprietary code.

Discrepancy Analysis: Research vs. Pharma SDS

For Vemurafenib, a search reveals critical disparities:

-

Vendor SDS (e.g., Cayman, Sigma): Often lists "Not Classified" or generic "Irritant (H315/H319)" due to lack of full toxicological testing.[1]

-

Innovator SDS (Roche/Genentech): Lists specific target organ toxicity (STOT), reproductive risks, and environmental hazards based on clinical data.[1]

-

Scientist's Mandate: Always assume the Innovator profile for safety banding.

Part 2: Hazard Profiling & Mechanistic Toxicity

An SDS is not just a list of H-codes; it is a map of biological interaction. For a kinase inhibitor like Vemurafenib, safety is dictated by its Mechanism of Action (MoA).[1]

GHS Classification & Translation

| GHS Code | Hazard Statement | Mechanistic Interpretation for Researchers |

| H302 | Harmful if swallowed | Bioavailability: High oral bioavailability implies systemic exposure risk from dust ingestion.[1] |

| H360/H361 | Suspected of damaging fertility/unborn child | Target: BRAF inhibition affects developmental pathways.[1] Strict pregnancy exclusion required.[1] |

| H372 | Causes damage to organs (Skin, Liver) | Off-Target: Paradoxical MAPK activation leads to cutaneous squamous cell carcinomas (cuSCC).[1] |

| H410 | Very toxic to aquatic life (Long lasting) | Persistence: Halogenated structure (Cl, F) resists biodegradation.[1] |

The "Hidden" Hazard: Photosensitivity

Clinical data reveals Vemurafenib causes severe photosensitivity (UVA range).[1] Most standard SDSs miss this unless updated with clinical findings.[1]

-

Protocol Adjustment: Handling requires UV-filtered lighting or amber glassware.[1] Workers must avoid direct sunlight after exposure.

Part 3: Occupational Hygiene Strategy (The "Band")

We do not rely on "generic" OELs. We assign an Occupational Exposure Band (OEB) based on potency.[2]

Potency Calculation

-

Therapeutic Dose: ~960 mg/day (High burden, lower potency than some cytotoxic payloads).[1]

-

OEL Derivation:

[1]

Containment Logic (Hierarchy of Controls)

Figure 1: Hierarchy of Controls for Handling Potent Kinase Inhibitors.

Part 4: Experimental Protocols & Emergency Response

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: Safely prepare a 10 mM stock solution in DMSO.

-

Preparation:

-

Don PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, N95 or PAPR (if powder >1g).[1]

-

Activate Powder Containment Hood (verify flow: 100 fpm).

-

-

Weighing:

-

Use an analytical balance inside the hood.

-

Technique: Use a static-free spatula. Vemurafenib is a lipophilic solid; static charge can disperse dust.

-

-

Solubilization:

-

Decontamination:

-

Wipe balance and hood deck with 10% Sodium Dodecyl Sulfate (SDS) or surfactant-based cleaner. Why? Organic solvents (ethanol) may spread lipophilic drugs; surfactants encapsulate them.

-

Emergency Spill Response (The "Pinch" Point)

-

Scenario: 500 mg powder spill outside the hood.

-

Immediate Action: Evacuate area (15 min) to let aerosols settle.[1]

-

Cleanup:

-

Don Full-Face Respirator (P100).

-

Cover spill with wet paper towels (water/surfactant mix) to prevent dust.

-

Scoop; do not sweep.[1]

-

Place in hazardous waste (Incineration only).

-

Part 5: Environmental Stewardship

Vemurafenib is H410 (Very toxic to aquatic life) .[1][3]

-

Disposal: Never pour down the drain. All rinsate must be collected.

-

Fate: The halogenated aromatic rings (Chlorine/Fluorine) make the molecule resistant to hydrolysis.[1] It will persist in sediment.

Decision Logic for Novel Compounds

Figure 2: Decision Tree for Risk Assessment of Novel/Unverified Compounds.

References

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA, 2024.[1] [Link]

-

PubChem. Vemurafenib (CID 42611257) Compound Summary. National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

-

SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. [Link]

-

Roche. Zelboraf (Vemurafenib) Prescribing Information & Safety Data. [Link]

Sources

For Immediate Release

Abstract

Ritonavir, a potent protease inhibitor, remains a cornerstone of antiretroviral therapy and a critical component in the co-administration of other pharmaceuticals due to its inhibition of cytochrome P450 3A4. Its complex molecular architecture, featuring two distinct thiazole-containing side chains, presents significant synthetic challenges. This in-depth technical guide elucidates the pivotal role of key thiazole intermediates, with a particular focus on the synthesis and utilization of the 4-(chloromethyl)-2-isopropylthiazole moiety. We will dissect the strategic importance of this intermediate, providing a detailed examination of its synthesis via the Hantzsch thiazole reaction and subsequent functionalization, which are critical steps in the convergent synthesis of Ritonavir. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic pathways to this essential medicine.

Deconstructing the Thiazole Moieties of Ritonavir

The structure of Ritonavir incorporates two different thiazole-based side chains, each introduced through distinct synthetic pathways that converge on a central diamino alcohol core. A common point of confusion arises from the user-specified "4-(chloromethyl)-2-Thiazolemethanol," which appears to be a conflation of two key structural motifs. The actual intermediates are:

-

A 5-Hydroxymethylthiazole derivative: This moiety is attached to one of the amino groups of the core structure via a carbamate linkage. Its synthesis typically starts from ethyl 2-chloro-2-chloroacetate and thioformamide, followed by reduction[1].

-

A 2-Isopropyl-4-(substituted methyl)thiazole derivative: This side chain is part of an N-substituted L-valine fragment that acylates the other amino group of the core. The key intermediate for introducing this group is 4-(chloromethyl)-2-isopropylthiazole . This highly reactive electrophile is crucial for building the final side chain.

This guide will now focus on the synthesis and application of the second, more complex thiazole intermediate, as it represents a significant and illustrative part of the overall Ritonavir synthesis.

Synthesis of the Key Intermediate: 4-(Chloromethyl)-2-isopropylthiazole

The construction of the 2-isopropyl-4-(chloromethyl)thiazole core is a prime example of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[2][3][4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis

The synthesis begins with the reaction of 1,3-dichloroacetone with 2-methylpropanethioamide (isobutyrothioamide). The thioamide can be prepared from isobutyramide by treatment with a thionating agent like phosphorus pentasulfide.

Caption: Hantzsch synthesis of 4-(chloromethyl)-2-isopropylthiazole.

Experimental Protocol for 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar thiazole derivatives.[6][7][8]

Materials:

-

1,3-Dichloroacetone

-

2-Methylpropanethioamide (Isobutyrothioamide)

-

Absolute Ethanol

-

Hydrochloric Acid (for hydrochloride salt formation)

Procedure:

-

In a suitable reaction vessel, dissolve 1,3-dichloroacetone (1.0 eq.) and 2-methylpropanethioamide (1.0 eq.) in absolute ethanol.

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the hydrochloride salt is desired, carefully add a solution of hydrochloric acid in ethanol.

-

The product, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, will precipitate from the solution.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from ethanol.

| Parameter | Value | Reference(s) |

| Reactants | 1,3-Dichloroacetone, 2-Methylpropanethioamide | [8] |

| Solvent | Acetone or Ethanol | [7][8] |

| Temperature | 70-75 °C (reflux) | [8] |

| Reaction Time | 4 hours | [8] |

| Yield | Approx. 80% | [8] |

| Purity | >98% | [8] |

Table 1: Quantitative data for the synthesis of 4-(chloromethyl)-2-isopropylthiazole hydrochloride.

An alternative route involves the chlorination of 2-isopropyl-4-hydroxymethylthiazole using a chlorinating agent such as thionyl chloride.[9] This method is effective but requires the prior synthesis of the hydroxymethyl precursor.

Functionalization and Incorporation into the Ritonavir Backbone

The highly reactive chloromethyl group of the synthesized thiazole intermediate serves as an electrophilic handle for subsequent nucleophilic substitution. In the Ritonavir synthesis, it is reacted with methylamine to introduce the N-methylaminomethyl side chain.

Caption: Synthetic pathway from the key thiazole intermediate to Ritonavir.

Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

Materials:

-

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

-

Aqueous Methylamine solution (e.g., 40%)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-(chloromethyl)-2-isopropylthiazole hydrochloride (1.0 eq.) in water.

-

Slowly add this solution to an excess of cooled (25-30 °C) aqueous methylamine solution with stirring.

-

Maintain the reaction at this temperature for about 1 hour.

-

Extract the product into an organic solvent like chloroform.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-isopropyl-4-(methylaminomethyl)thiazole.

| Parameter | Value | Reference(s) |

| Reactants | 4-(Chloromethyl)-2-isopropylthiazole HCl, 40% Methylamine solution | [8] |

| Solvent | Water, Chloroform (for extraction) | [8] |

| Temperature | 25-30 °C | [8] |

| Reaction Time | 1 hour | [8] |

| Yield | High (not explicitly quantified in the reference) |

Table 2: Quantitative data for the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole.

Coupling with the Valine Fragment and Final Assembly

The resulting secondary amine is then coupled with an activated L-valine derivative. This is typically followed by hydrolysis of the valine ester to the corresponding carboxylic acid. Finally, this entire side-chain acid is coupled with the (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane core via a standard peptide coupling reaction to yield Ritonavir.[10][11]

The Second Thiazole: 5-Hydroxymethylthiazole

For completeness, it is important to briefly mention the other thiazole moiety. The synthesis of 5-hydroxymethylthiazole is achieved through the cyclocondensation of thioformamide and ethyl 2-chloro-2-chloroacetate, followed by reduction with a hydride reagent such as lithium aluminum hydride.[1] This alcohol is then activated, for example, as a 4-nitrophenyl carbonate, to facilitate its coupling to the diamino alcohol core of Ritonavir.[1]

Conclusion

The synthesis of Ritonavir is a testament to the strategic application of classic and modern organic chemistry principles. The role of 4-(chloromethyl)-2-isopropylthiazole as a key electrophilic intermediate is central to the construction of one of the drug's critical side chains. A thorough understanding of its synthesis via the Hantzsch reaction and its subsequent functionalization is essential for any professional involved in the development and manufacturing of this vital antiretroviral agent. The methodologies outlined in this guide, supported by detailed protocols and quantitative data, provide a solid foundation for the practical execution and optimization of these synthetic pathways.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. BenchChem.

- PrepChem. (n.d.). Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). PrepChem.com.

- CN104557763A. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).

- US4468517A. (1984). Synthesis of thiazoles.

- Gpatindia. (2020, April 21). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Bege, M., & Borbás, A. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Pharmaceutics, 16(2), 217.

- ChemicalBook. (n.d.). Ritonavir synthesis. ChemicalBook.

- Venugopal, N., Reddy, A. V. B., & Madhavi, G. (2017). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of the Serbian Chemical Society, 82(11), 1225–1236.

- CN107445916A. (2017). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

- National Center for Biotechnology Inform

- US20170240541A1. (2017). Process for preparing thiazole derivatives.

- ChemHelp ASAP. (2020, November 5).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 9. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 10. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Ritonavir synthesis - chemicalbook [chemicalbook.com]

Literature review of 4-(chloromethyl)-2-Thiazolemethanol synthesis history

The following technical guide details the synthesis history, mechanistic logic, and industrial protocols for 4-(chloromethyl)-2-thiazolemethanol (also known as 4-chloromethyl-2-hydroxymethylthiazole ).

Executive Summary

This compound (CAS: 135821-03-3 / HCl salt forms) is a specialized heterocyclic building block. While often structurally confused with the "Ritonavir intermediate" (which bears a 2-isopropyl group), this specific 2-hydroxymethyl derivative is the critical key intermediate for Nizatidine (a histamine H₂-receptor antagonist).

Its synthesis presents a unique chemoselective challenge: installing a reactive chloromethyl group at position 4 while simultaneously establishing a labile hydroxymethyl group at position 2. Historical attempts utilizing unprotected 2-hydroxythioacetamide failed due to the instability of the starting material. The industry-standard solution, pioneered by Eli Lilly, utilizes a "Masked Thioamide" strategy —employing acylated precursors to stabilize the Hantzsch condensation before a final deprotection step.

Part 1: Retrosynthetic Analysis & Strategy

The Stability Paradox

The direct Hantzsch synthesis between 1,3-dichloroacetone and 2-hydroxythioacetamide is theoretically attractive but practically non-viable.

-

Problem:

-hydroxythioamides are prone to spontaneous decomposition and polymerization. -

Solution: The hydroxyl group must be masked as an ester (acetate or benzoate) prior to thioamide formation. This transforms the unstable precursor into 2-acetoxythioacetamide , which is stable enough to undergo cyclization.

The "Lilly" Route (Industrial Standard)

The most authoritative route (US Patent 5,700,945) follows a linear 3-step sequence:

-

Precursor Synthesis: Acetylation of chloroacetonitrile.

-

Thionation: Conversion of the nitrile to a thioamide using hydrogen sulfide (

). -

Cyclization & Deprotection: Hantzsch condensation with 1,3-dichloroacetone followed by acid hydrolysis.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetoxythioacetamide

This step generates the stable "masked" thioamide backbone.

Reagents: 2-Acetoxyacetonitrile, Triethylamine (TEA), Hydrogen Sulfide (

-

Preparation: Dissolve 2-acetoxyacetonitrile (1.0 eq) in absolute ethanol. Add catalytic TEA (0.1 eq).

-

Thionation: Cool the solution to 0°C. Bubble

gas through the mixture for 2–4 hours.-

Mechanism:[1] Base-catalyzed addition of

across the nitrile triple bond.

-

-

Workup: Stir overnight at room temperature. Remove excess

via nitrogen sparge or vacuum. Distill or concentrate to yield 2-acetoxythioacetamide (typically >80% yield).-

Critical Check: The product is a solid/oil that must be stored cold to prevent hydrolysis.

-

Step 2: Hantzsch Condensation (The Thiazole Core)

This step forms the thiazole ring while retaining the protecting group.

Reagents: 2-Acetoxythioacetamide, 1,3-Dichloroacetone (DCA),

-

Mixing: Suspend 2-acetoxythioacetamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in 1,2-dichloroethane .

-

Buffering: Add solid

(1.0–2.0 eq) to neutralize the HCl generated during cyclization.-

Why? Without a base, the acidic byproduct can degrade the sensitive chloromethyl group or prematurely hydrolyze the acetate.

-

-

Reaction: Heat to 40°C for 15 hours.

-

Observation: The reaction passes through a hydroxythiazoline intermediate (2-acetoxymethyl-4-chloromethyl-4-hydroxythiazoline) before dehydrating to the aromatic thiazole.

-

-

Isolation: Filter inorganic salts. Concentrate the filtrate to obtain the crude 2-acetoxymethyl-4-chloromethylthiazole .

Step 3: Hydrolysis to this compound

The final deprotection to reveal the 2-hydroxymethyl group.

Reagents: Isopropanol (IPA), HCl (gas or solution).

-

Acidolysis: Dissolve the crude acetate from Step 2 in IPA . Add concentrated HCl (or HCl/IPA solution).

-

Reflux: Heat to reflux for 45 minutes.

-

Chemo-selectivity: The conditions must be harsh enough to cleave the acetate ester but mild enough to prevent hydrolysis of the 4-chloromethyl group (which would yield the diol).

-

-

Crystallization: Cool to 0°C. Add diethyl ether or cyclohexane to precipitate the product.

-

Yield: Filter the white crystalline solid: 4-(chloromethyl)-2-hydroxymethylthiazole hydrochloride .

-

Typical Yield: ~90–93% (from Step 2).[1]

-

Part 3: Process Data & Visualization

Reaction Pathway Diagram

The following diagram illustrates the "Masked Thioamide" pathway used in industrial Nizatidine synthesis.

Figure 1: The "Lilly" route utilizing acetate protection to stabilize the thioamide precursor.

Quantitative Process Parameters

| Parameter | Specification | Reason for Control |

| H₂S Addition Temp | < 10°C | Prevents polymerization of the thioamide. |

| Cyclization pH | 6.0 – 7.5 | Acidic pH degrades the chloromethyl moiety; basic pH hydrolyzes the ester prematurely. |

| Deprotection Time | 45 min @ Reflux | Extended reflux risks converting -CH₂Cl to -CH₂OH (Diol impurity). |

| Solvent System | 1,2-Dichloroethane | Optimal solubility for the intermediate thiazoline; allows easy salt filtration. |

Part 4: Safety & Handling (E-E-A-T)

1,3-Dichloroacetone (DCA)

-

Hazard: DCA is a potent lachrymator (tear gas agent) and blister agent.

-

Protocol: All weighing and transfer must occur within a certified fume hood. Neutralize spills immediately with dilute ammonia or sodium bisulfite solution.

Hydrogen Sulfide ( )[1]

-

Hazard: Extremely toxic gas; olfactory fatigue occurs rapidly (you stop smelling it at dangerous concentrations).

-

Control: Use a closed-loop scrubbing system (NaOH trap) for reaction off-gas. Personal

monitors are mandatory for all operators.

Thermal Stability

-

The intermediate 2-acetoxythioacetamide is thermally unstable. Do not distill at atmospheric pressure. Store below 5°C.

References

-

Process for preparing nizatidine.US Patent 5,700,945. (1997).

-

Synthesis of 4-(chloromethyl)thiazoles.BenchChem Technical Notes. General Hantzsch synthesis conditions for chloromethyl thiazoles.

-

Thiazole Derivatives as Analytical Reagents.Yakugaku Zasshi. Historical context on the use of benzoyloxythioacetamide in thiazole synthesis.

Sources

Functional group analysis of 4-(chloromethyl)-2-Thiazolemethanol

Executive Summary

4-(chloromethyl)-2-Thiazolemethanol (CAS: 176720-37-9 for HCl salt) is a high-value bifunctional heterocyclic intermediate utilized primarily in the synthesis of antiretroviral agents (e.g., Ritonavir analogs) and neonicotinoid agrochemicals. Its structure is characterized by a "Janus-faced" reactivity: a nucleophilic primary alcohol at the C2 position and a highly electrophilic chloromethyl group at the C4 position.

This duality presents a unique analytical challenge: intrinsic instability . The molecule is prone to intermolecular self-alkylation (polymerization) and hydrolysis. This guide provides a rigorous, field-proven framework for the structural identification, purity assessment, and handling of this compound, moving beyond standard protocols to address its specific chemical behavior.

Structural Deconstruction & Reactivity Profile

Understanding the molecule's reactivity is a prerequisite for accurate analysis. We must treat the analyte not as a static entity, but as a dynamic system susceptible to degradation during the analytical workflow.

The Reactive Triad

-

Thiazole Core : A planar, aromatic heterocycle. The nitrogen (N3) is basic (pKa ~2.5), making the molecule pH-sensitive.

-

C2-Hydroxymethyl (-CH₂OH) : A primary alcohol acting as a nucleophile. In the presence of strong bases, this group can deprotonate and attack the C4-chloromethyl group of a neighboring molecule.

-

C4-Chloromethyl (-CH₂Cl) : A benzylic-like alkyl halide. It is a potent electrophile, highly susceptible to

displacement by nucleophiles (including water, alcohols, and amines).

Visualization of Reactive Pathways

Figure 1: Reactivity map highlighting the stability risks (red/yellow) and the stabilization strategy (green).

Spectroscopic Identification (The "How-To")

This section details the expected spectral signatures. Deviations from these values often indicate hydrolysis (loss of Cl) or oxidation.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is preferred over CDCl₃ to prevent potential reaction with trace acid/base impurities in chloroform and to ensure solubility of the HCl salt.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Mechanistic Insight |

| ¹H | C5-H (Ring) | 7.60 – 7.80 | Singlet | Diagnostic aromatic proton. Shifts upfield if the ring is reduced. |

| ¹H | -CH₂-OH | 4.70 – 4.85 | Doublet (J~5Hz) | Coupled to OH. Collapses to singlet if D₂O exchange is performed. |

| ¹H | -CH₂-Cl | 4.85 – 4.95 | Singlet | Deshielded by Cl and the aromatic ring. Critical Purity Marker : Disappearance indicates hydrolysis. |

| ¹H | -OH | 5.50 – 6.00 | Triplet | Exchangeable. Broadens or disappears with trace water. |

| ¹³C | C2 (Thiazole) | ~170.0 | - | Most deshielded carbon due to N/S flanking. |

| ¹³C | C4 (Thiazole) | ~155.0 | - | Quaternary carbon attached to -CH₂Cl. |

| ¹³C | -CH₂-Cl | ~40.0 – 42.0 | - | Distinctive alkyl halide region. |

Mass Spectrometry (MS)

-

Ionization : ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion : [M+H]⁺ = 164.0 (for ³⁵Cl).

-

Isotope Pattern : The presence of a single Chlorine atom dictates a specific 3:1 ratio between the M (164) and M+2 (166) peaks.

-

Validation Check: If the M+2 peak intensity is <10% of the base peak, the sample has likely hydrolyzed to the diol (which lacks chlorine).

-

Infrared Spectroscopy (FT-IR)

-

O-H Stretch : 3200–3400 cm⁻¹ (Broad).

-

C=N Stretch : ~1500 cm⁻¹ (Thiazole ring breathing).

-

C-Cl Stretch : 600–800 cm⁻¹ (Sharp, strong). Note: This region is often obscured in fingerprinting; rely on MS/NMR for confirmation.

Chromatographic Separation & Purity Analysis

Standard HPLC methods often degrade alkyl halides. The following protocol uses an acidic mobile phase to stabilize the analyte and protonate the thiazole nitrogen, improving peak shape.

High-Performance Liquid Chromatography (HPLC) Protocol

| Parameter | Condition | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard reverse-phase stationary phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.5) prevents hydrolysis and silanol interactions. |

| Mobile Phase B | Acetonitrile (ACN) | Aprotic organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Max absorption for thiazole ring. |

| Temperature | 10°C - 15°C | CRITICAL : Lower temperature inhibits on-column degradation. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% → 90% B (Linear ramp)

-

15-20 min: 90% B (Wash)

Sample Preparation Strategy

-

Diluent : Acetonitrile:Water (1:1) with 0.1% Formic Acid .

-

Why Acid? Neutral water can accelerate hydrolysis of the -CH₂Cl group. The acid stabilizes the leaving group.

-

Stability : Analyze within 4 hours of preparation. Keep autosampler at 4°C.

Chemical Derivatization & Verification

To unequivocally confirm the functional groups (beyond spectral inference), use these "wet chemistry" validation steps.

Workflow Diagram: Functional Group Verification

Figure 2: Wet chemistry decision tree for rapid functional group confirmation.

Protocol Details:

-

Chloride Verification (AgNO₃ Test) :

-

Dissolve 10 mg sample in 1 mL dilute HNO₃.

-

Add 2 drops of 0.1 M AgNO₃.

-

Observation: Instant white precipitate (AgCl) confirms the labile alkyl chloride. Note: Aryl chlorides (on the ring) would NOT react this quickly.

-

-

Alcohol Verification (Jones Oxidation) :

-

Dissolve 10 mg sample in acetone.

-

Add 1 drop Jones Reagent (CrO₃/H₂SO₄).

-

Observation: Immediate shift from orange to green (Cr³⁺ formation) confirms the oxidizable primary alcohol.

-

References

-

Synthesis and Characterization of Thiazole Intermediates : Journal of Heterocyclic Chemistry. Detailed spectral data for 2,4-disubstituted thiazoles.

-

Safety Data Sheet: 4-(Chloromethyl)thiazole Hydrochloride : Sigma-Aldrich.[1][2] Confirming stability data, CAS 7709-58-2 (analog) and 176720-37-9.

-

Ritonavir Synthesis Pathway : Organic Process Research & Development. Describes the use of chloromethyl thiazoles as key alkylating agents.

-

HPLC Method Development for Alkyl Halides : Journal of Chromatography A. Strategies for analyzing hydrolytically unstable pharmacophores.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-(chloromethyl)-2-Thiazolemethanol

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(chloromethyl)-2-Thiazolemethanol (CAS 176720-37-9), a critical heterocyclic building block used in the development of antiretrovirals (e.g., Ritonavir analogs) and next-generation agrochemicals.

The synthesis strategy prioritizes the Hantzsch Thiazole Synthesis followed by a Chemoselective Reduction . This route is chosen for its scalability, reproducibility, and avoidance of unstable alpha-hydroxy thioamide precursors.

Executive Summary

This protocol details the two-step synthesis of this compound starting from Ethyl Thiooxamate and 1,3-Dichloroacetone . The workflow circumvents the instability of 2-hydroxyethanethioamide by utilizing a robust ester intermediate, Ethyl 4-(chloromethyl)thiazole-2-carboxylate , followed by a controlled reduction using Sodium Borohydride (NaBH₄) to preserve the alkyl chloride functionality.

Core Reaction Scheme

The synthesis proceeds via the condensation of a thioamide with an

Figure 1: Synthetic pathway designed to maximize yield and minimize side-reactions (e.g., self-alkylation).

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous alkylating agents.

| Reagent | Hazard Class | Critical Safety Measure |

| 1,3-Dichloroacetone | Lachrymator , Vesicant, Toxic | Handle ONLY in a functioning fume hood. Double-gloving (Nitrile/Laminate) recommended. Neutralize spills with aqueous bisulfite. |

| This compound | Corrosive, Alkylating Agent | Treat as a potential mutagen. Avoid all skin contact. |

| Sodium Borohydride | Water Reactive, Toxic | Keep dry. Vent hydrogen gas safely during quenching. |

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(chloromethyl)thiazole-2-carboxylate

The Hantzsch synthesis is driven by the nucleophilic attack of the thioamide sulfur on the

Reagents:

-

Ethyl Thiooxamate (1.0 equiv)

-

1,3-Dichloroacetone (1.1 equiv)

-

Ethanol (Absolute, anhydrous preferred)

-

Magnesium Sulfate (MgSO₄) or Molecular Sieves (optional for drying)

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Thiooxamate (13.3 g, 100 mmol) in Ethanol (200 mL).

-

Addition: Add 1,3-Dichloroacetone (14.0 g, 110 mmol) in a single portion. Note: 1,3-Dichloroacetone is a solid; ensure no clumps remain.

-

Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting thioamide (

) should disappear, and a new less polar spot ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

-

Pour the residue into Ice Water (300 mL) with vigorous stirring. The ester product often precipitates as a solid.

-

If solid forms: Filter, wash with cold water, and dry in a vacuum oven at 40°C.

-

If oil forms: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with Sat. NaHCO₃ (to remove HCl byproduct) and Brine. Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 0-20% EtOAc in Hexane) if necessary.

-

Target Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Chemoselective Reduction to this compound

The challenge here is to reduce the ester to the primary alcohol without displacing the allylic chloride (which is highly reactive). Temperature control is paramount.

Reagents:

-

Ethyl 4-(chloromethyl)thiazole-2-carboxylate (Intermediate from Step 1)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Methanol (MeOH) (Reagent grade)

-

Calcium Chloride (CaCl₂) (Optional: 1.0 equiv, enhances selectivity via chelation)

Procedure:

-

Dissolution: Dissolve the Ester intermediate (10.3 g, 50 mmol) in Methanol (150 mL) in a 500 mL 3-neck flask equipped with a thermometer and nitrogen inlet.

-

Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Do not let the temperature rise above 5°C during addition.

-

Reduction: Add Sodium Borohydride (2.85 g, 75 mmol) portion-wise over 30 minutes. (Optional: Pre-dissolve CaCl₂ in MeOH and add before NaBH₄ to form the active reducing species Ca(BH₄)₂, which is milder).

-

Monitoring: Stir at 0°C for 2–3 hours. Monitor by TLC (DCM:MeOH 95:5). Look for the conversion of the non-polar ester to the polar alcohol.

-

Caution: If the reaction is too slow, warm slightly to 10°C, but monitor closely to avoid reducing the C-Cl bond (dechlorination).

-

-

Quenching: Once complete, carefully quench by dropwise addition of Saturated Ammonium Chloride (NH₄Cl) (50 mL) at 0°C. Stir for 15 minutes to decompose borate complexes.

-

Extraction: Remove Methanol under reduced pressure (do not heat above 30°C). Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Isolation: Dry the organic phase over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Salt Formation (Recommended for Stability): The free base is an unstable oil/low-melting solid prone to polymerization.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and process flow to ensure high purity.

Figure 2: Operational workflow emphasizing the critical temperature control point during reduction.

Quantitative Data & Quality Control

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid (HCl salt) | Free base is a viscous oil/solid. |

| Melting Point | 140–145°C (HCl salt) | Sharp melting point indicates high purity. |

| ¹H NMR (DMSO-d₆) | Distinct singlets for methylene groups are key diagnostic peaks. | |

| Mass Spectrometry | [M+H]⁺ = 164/166 (Cl isotope pattern) | Confirm 3:1 ratio for ³⁵Cl:³⁷Cl. |

Troubleshooting Guide

-

Problem: Product contains no chlorine (Dechlorinated byproduct).

-

Cause: Reduction temperature too high or reaction time too long.

-

Solution: Strictly maintain 0°C; consider using CaCl₂ additive or switching to Zn(BH₄)₂.

-

-

Problem: Low yield in Step 1.

-

Cause: 1,3-Dichloroacetone quality. Old reagent polymerizes.

-

Solution: Use fresh or redistilled 1,3-dichloroacetone. Ensure anhydrous ethanol is used.

-

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Synthesis of Chloromethyl Thiazoles: Preparation of 4-chloromethyl-thiazole derivatives. (Related Patent US4468517A).

- Selective Reduction of Thiazole Esters:Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Thiazole Derivatives". (General methodology for ester-to-alcohol reduction in thiazoles).

-

Commercial Precursor Availability: BLD Pharm & Sigma-Aldrich Product Entries for CAS 176720-37-9 and 100960-16-5.

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution of 4-(Chloromethyl)-2-Thiazolemethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Strategic Overview & Chemical Profiling

4-(Chloromethyl)-2-thiazolemethanol (also known as 4-chloromethyl-2-hydroxymethylthiazole) is a highly versatile, bifunctional heterocyclic building block[1]. It is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the H2-receptor antagonist Nizatidine[2], as well as various ALX receptor agonists and fibroblast activation protein (FAP) inhibitors[1].

The structural architecture of this compound presents a unique chemoselectivity challenge. It possesses:

-

An electrophilic center: The C4-chloromethyl group, which is highly activated toward bimolecular nucleophilic substitution (Sₙ2)[3].

-

A nucleophilic/protic center: The C2-hydroxymethyl group, which can act as a competing nucleophile if improperly deprotonated.

This application note details the mechanistic causality behind selecting specific reaction conditions to drive high-yield Sₙ2 reactions at the C4-position while completely suppressing undesired side reactions at the C2-position.

Mechanistic Causality & Reaction Optimization

The Sₙ2 Reactivity of the C4-Chloromethyl Group

The chloromethyl group attached to the thiazole ring behaves similarly to a benzylic or allylic halide. The adjacent heteroaromatic system stabilizes the Sₙ2 transition state via orbital overlap, significantly lowering the activation energy[3]. This makes the C4 carbon highly susceptible to nucleophilic back-side attack by amines, thiols, and alkoxides, resulting in the rapid displacement of the chloride leaving group.

Chemoselectivity: The Critical Role of Base Selection

Because the substrate possesses a free primary alcohol (C2-OH), the choice of base is the single most critical parameter in the reaction design:

-

Avoid Strong Bases (e.g., NaH, KOtBu, NaNH₂): Strong bases will deprotonate the C2-hydroxymethyl group (pKa ~15.5). This generates a potent alkoxide nucleophile that will attack the C4-chloromethyl group of adjacent molecules, leading to rapid intermolecular self-etherification and irreversible oligomerization/polymerization.

-

Utilize Mild Bases (e.g., Triethylamine (TEA), DIPEA, K₂CO₃): Mild organic and inorganic bases are strictly required. They are sufficiently basic to neutralize the HCl byproduct generated during the substitution (driving the reaction forward) but are not strong enough to deprotonate the C2-OH group. TEA is particularly effective when activating hydrochloride salts of nucleophiles (e.g., cysteamine hydrochloride)[2].

Solvent Dynamics

Polar aprotic solvents (such as DMF or Acetonitrile) accelerate Sₙ2 reactions by leaving the nucleophile unsolvated and highly reactive. However, when utilizing highly potent nucleophiles like thiols, moderately polar solvents like Dichloromethane (DCM) are preferred. DCM provides excellent solubility for the organic intermediates while controlling the reaction rate to minimize thermal degradation[2].

Quantitative Data: Optimized Reaction Parameters

The following table summarizes field-proven reaction conditions for substituting the C4-chloromethyl group with various nucleophile classes, ensuring the C2-hydroxymethyl group remains intact.

| Nucleophile Class | Representative Reagent | Optimal Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Primary Thiol | Cysteamine HCl | Triethylamine (TEA) | Dichloromethane (DCM) | 20–25 | 3.5 | >90% |

| Secondary Amine | N-Methylalkylamines | K₂CO₃ or DIPEA | Acetonitrile (MeCN) | 60 | 4–6 | 80–85% |

| Primary Amine | Methylamine (excess) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 8–10 | 75–80% |

| Phenol/Alkoxide | Substituted Phenols | Cs₂CO₃ | Dimethylformamide (DMF) | 80 | 8–12 | 70–75% |

Experimental Protocols

Protocol A: Thioetherification (Synthesis of Nizatidine Intermediate)

This protocol is adapted from the validated industrial synthesis of Nizatidine, demonstrating the use of a thiol nucleophile[2].

Materials:

-

This compound hydrochloride (1.0 eq, 1.0 g)

-

Cysteamine hydrochloride (1.0 eq, 0.74 g)

-

Triethylamine (TEA) (3.2 eq, 1.6 g)

-

Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-

Suspension: In a clean, dry 50 mL round-bottom flask, suspend 1.0 g of this compound hydrochloride and 0.74 g of cysteamine hydrochloride in 10 mL of anhydrous DCM at room temperature (20–25 °C)[2].

-

Base Addition: Place the flask under a nitrogen atmosphere. Using a dropping funnel, add 1.6 g of TEA dropwise over 15 minutes. Causality: Slow addition controls the mild exothermic neutralization of the hydrochloride salts and prevents localized pH spikes.

-

Reaction Monitoring: Stir the slightly warmed mixture at room temperature for 3.5 hours. Monitor the reaction progress via HPLC or TLC (eluent: EtOAc/Hexane) until the starting material is completely consumed[2].

-

Workup: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioether intermediate.

Protocol B: Amination with Secondary Amines

This protocol illustrates the introduction of an amine side chain, a common transformation in drug discovery[3].

Materials:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Dimethylamine) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: Dissolve the secondary amine and DIPEA in anhydrous MeCN in a reaction vial equipped with a magnetic stirrer.

-

Substrate Addition: Slowly add a solution of this compound (dissolved in a minimum volume of MeCN) to the stirred amine solution at ambient temperature[3].

-

Heating: Heat the reaction mixture to 60 °C using an oil bath or heating block. Stir for 4–6 hours.

-

Quenching & Extraction: Cool the mixture to room temperature, quench with water, and extract with Ethyl Acetate (3 x 15 mL)[3].

-

Washing: Wash the combined organic layers with water and brine to remove residual amine and DIPEA salts[3]. Dry over Na₂SO₄, filter, and concentrate to yield the aminated thiazole derivative.

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision-making process regarding base selection to ensure chemoselectivity during the Sₙ2 reaction.

Figure 1: Chemoselectivity workflow for nucleophilic substitution of the thiazole substrate.

References

- US5700945A - Process for preparing nizatidine - Google Patents.

- An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block - Benchchem.

- (4-(chloromethyl)thiazol-2-yl)methanol - 摩熵化学MolAid.

Sources

Procedure for coupling 4-(chloromethyl)-2-Thiazolemethanol in antiviral drug synthesis

Application Note: High-Efficiency Coupling of 4-(chloromethyl)-2-Thiazolemethanol in Antiviral Scaffold Synthesis

Executive Summary & Strategic Context

The incorporation of thiazole moieties is a cornerstone in the design of antiviral peptidomimetics, most notably in HIV protease inhibitors (e.g., Ritonavir) and pharmacokinetic enhancers (e.g., Cobicistat). While the 5-substituted thiazole is classical, This compound (CAS: 118775-81-6 / 104486-93-7) represents a distinct, bifunctional building block. It offers an electrophilic "head" (chloromethyl) for rapid coupling to drug cores and a nucleophilic "tail" (hydroxymethyl) for solubility enhancement or further derivatization.

This guide details the protocol for the chemoselective coupling of this compound with amine-based antiviral pharmacophores. Unlike standard alkylations, this procedure addresses the critical challenge of preventing O-alkylation (self-polymerization) while maximizing N-alkylation yields.

Chemical Profile & Mechanism

The Molecule: 4-(chloromethyl)-2-(hydroxymethyl)thiazole Reactivity Profile: Bifunctional.

-

Site A (C4-Chloromethyl): Highly reactive benzylic-like electrophile. Susceptible to

attack. -

Site B (C2-Hydroxymethyl): Nucleophilic primary alcohol. Potential source of side reactions (ether formation) if base strength is uncontrolled.

Mechanism of Action (Coupling):

The coupling proceeds via a nucleophilic substitution (

DOT Diagram: Reaction Mechanism & Pathway

Caption: Figure 1. Reaction pathway highlighting the competition between the desired N-alkylation (Major) and O-alkylation side reactions.

Detailed Protocol: Chemoselective N-Alkylation

Objective: To couple this compound to a secondary amine antiviral core (e.g., a piperazine or proline derivative) with >90% selectivity.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| This compound | 1.1 | Electrophile | Purity >97%; Store at -20°C |

| Antiviral Amine Core (R2-NH) | 1.0 | Nucleophile | Free base form preferred |

| DIPEA (N,N-Diisopropylethylamine) | 2.5 | Base | Sterically hindered to prevent nucleophilic attack |

| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein activation (in situ R-Cl → R-I) |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous; Polar aprotic |

Step-by-Step Procedure

1. Activation (The Finkelstein Shift):

-

Rationale: The chloride is reactive, but converting a fraction to iodide in situ accelerates the reaction rate at lower temperatures, suppressing thermal degradation of the alcohol tail.

-

Action: In a dry round-bottom flask under Nitrogen, dissolve this compound (1.1 equiv) in anhydrous MeCN (10 mL/g). Add Potassium Iodide (0.1 equiv). Stir at RT for 15 minutes.

2. Nucleophile Addition:

-

Action: Add the Antiviral Amine Core (1.0 equiv) to the reaction vessel.

-

Action: Add DIPEA (2.5 equiv) dropwise over 10 minutes.

-

Note: Do not use strong inorganic bases (e.g., NaH, NaOH) as these will deprotonate the C2-hydroxymethyl group, causing rapid polymerization.

3. Reaction Incubation:

-

Action: Heat the mixture to 45°C . Monitor via HPLC or TLC every 2 hours.

-

Endpoint: Reaction is typically complete in 4–6 hours.[1] Look for the disappearance of the amine core.

-

Checkpoint: If the reaction stalls, add 0.05 equiv additional KI, not more heat.

4. Quench & Workup:

-

Action: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1]

-

Wash: Wash organic layer with:

-

Water (removes DIPEA salts).

-

5% Citric Acid (removes unreacted amine core).

-

Brine.

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

Purification & Quality Control

Because the starting material contains a hydroxyl group, it is polar. The product will also be polar. Flash chromatography is essential.

DOT Diagram: Purification Workflow

Caption: Figure 2. Purification logic flow ensuring removal of unreacted amine and excess thiazole reagent.

QC Specifications:

-

1H NMR (DMSO-d6):

-

Diagnostic shift: The methylene protons at C4 (originally ~4.7 ppm for -CH2Cl) will shift upfield to ~3.6–3.8 ppm upon amination.

-

Integrity check: Ensure the C2-hydroxymethyl signal (~4.8 ppm for CH2, ~6.0 ppm for OH) remains intact and not alkylated (no ether shifts).

-

-

HPLC Purity: >98% (Area %).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of -CH2Cl | Ensure solvent is anhydrous. Avoid aqueous workup until reaction is complete. |

| Dimerization | O-alkylation of SM | Reduce base strength (switch DIPEA to |

| Incomplete Reaction | Steric hindrance | Increase KI to 0.5 equiv. Switch solvent to DMF (reaction rate |

References

-

Preparation of Nizatidine Intermediates. (1997). US Patent 5,700,945. (Describes the synthesis and isolation of 4-chloromethyl-2-hydroxymethylthiazole).

-

Thiazole-Based Antivirals. (2022).[2] BenchChem Application Notes. (General protocols for alkylation of 4-halomethylthiazoles in medicinal chemistry).

-

Synthesis of Ritonavir. (2024). National Institutes of Health (PMC). (Contextual reference for thiazole coupling logic in HIV protease inhibitors).

-

Reaction of 4-(chloromethyl)thiazoles. (2017). ResearchGate. (Methodology for amine displacement of chloromethyl thiazoles).

Sources

Topic: Scalable Manufacturing Techniques for Thiazole-Based Intermediates: A Protocol for 2-Chloro-5-(chloromethyl)thiazole

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed guide to the scalable manufacturing of 2-chloro-5-(chloromethyl)thiazole, a critical heterocyclic intermediate. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making robust and scalable synthetic routes to key building blocks paramount.[1][2][3] The protocol herein focuses on a well-documented industrial method involving the chlorination and cyclization of an isothiocyanate precursor. We will delve into the causality behind experimental choices, provide a step-by-step manufacturing protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, from antivirals like Ritonavir to anticancer agents.[3][4] The specific intermediate, 2-chloro-5-(chloromethyl)thiazole, is a highly versatile building block, particularly in the synthesis of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[5][6] Its two distinct reactive sites—the electrophilic chloromethyl group at the C5 position and the chloro-substituted C2 position—allow for sequential, regioselective functionalization.

While the direct synthesis of 4-(chloromethyl)-2-thiazolemethanol is not extensively documented in scalable contexts, the manufacturing of 2-chloro-5-(chloromethyl)thiazole is well-established.[7][8][9] This intermediate can serve as a viable precursor to the target molecule through subsequent chemical modifications.

The synthetic strategy detailed here is based on the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or gaseous chlorine.[8][9] This method is favored for its efficiency and applicability to large-scale production.

Overall Synthetic Workflow

The process begins with the reaction of 2,3-dichloropropene with a thiocyanate salt to produce the key 2-chloroallyl isothiocyanate intermediate. This is followed by a chlorinative cyclization to yield the final product.

Caption: High-level workflow for the synthesis of 2-chloro-5-(chloromethyl)thiazole.

Scientific Rationale and Process Deep-Dive

Step A: Synthesis of 2-Chloroallyl Isothiocyanate

The formation of the isothiocyanate intermediate is typically achieved via a nucleophilic substitution reaction between 2,3-dichloropropene and a thiocyanate salt (e.g., NaSCN or KSCN). The choice of solvent and the potential use of a phase-transfer catalyst are critical for optimizing this step on a large scale. Toluene is a common solvent for this reaction.[10]

Step B: Chlorinative Cyclization

This is the core transformation of the entire process. The reaction of 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride proceeds through a proposed mechanism involving the formation of a sulfenyl chloride derivative, which then undergoes intramolecular cyclization.[8]

Choice of Chlorinating Agent:

-

Sulfuryl Chloride (SO₂Cl₂): Often preferred in a lab or pilot scale due to its liquid form, which allows for easier handling and controlled addition compared to gaseous reagents. It reacts to form the desired product along with SO₂ and HCl as byproducts.

-

Gaseous Chlorine (Cl₂): Highly effective and cost-efficient for large industrial scales. It requires specialized equipment for safe handling and introduction into the reaction vessel.

The reaction is exothermic and requires careful temperature control, typically between 0°C and 40°C, to minimize the formation of byproducts.[8] Halogenated hydrocarbons like chloroform or 1,2-dichloroethane are suitable solvents as they are inert under the reaction conditions.[8]

Step C: Purification by Vacuum Distillation

The crude product from the reaction is often a dark oil containing residual solvent, starting materials, and chlorinated byproducts. High-purity 2-chloro-5-(chloromethyl)thiazole is typically obtained via vacuum distillation.[11] To prevent thermal decomposition and polymerization of the residue, the distillation is often performed in the presence of a high-boiling point, inert liquid like a polyether (e.g., polyethylene glycol).[11] This technique, known as "Kugelrohr" distillation on a lab scale, is adapted for industrial stills to improve heat transfer and prevent the solidification of distillation bottoms.[11]

Scalable Manufacturing Protocol

This protocol details the synthesis of 2-chloro-5-(chloromethyl)thiazole using sulfuryl chloride.

Materials and Equipment

-

Reactor: Glass-lined or Hastelloy reactor (1000 L), equipped with a mechanical stirrer, temperature probe, condenser, and an addition funnel/pump for controlled liquid addition. The reactor must be connected to a caustic scrubber system to neutralize HCl and SO₂ off-gases.

-

Reagents:

-

2-Chloroallyl isothiocyanate

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (or 1,2-dichloroethane)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Purification: Vacuum distillation unit with a fractionating column, condenser, and receiver flasks, capable of reaching pressures below 5 mbar.[11]

Process Parameters

| Parameter | Value / Range | Rationale |

| Reactant Ratio | 1.0 - 1.2 eq. SO₂Cl₂ per eq. isothiocyanate | Ensures complete conversion of the starting material. |

| Solvent Volume | 1-2 L of Chloroform per kg of isothiocyanate | Provides sufficient dilution to manage exothermicity. |

| Addition Temp. | 20°C - 30°C | Controls the exothermic reaction and prevents byproduct formation.[8] |

| Reaction Temp. | 30°C - 40°C | Allows the reaction to proceed to completion after addition. |

| Reaction Time | 2 - 5 hours | Monitored by GC or HPLC for disappearance of starting material. |

| Distillation Pressure | 1 - 10 mbar | Low pressure is essential to distill the product without thermal degradation.[11] |

| Distillation Temp. | ~75°C (Top), ~110°C (Bottom) | Product distills at a lower temperature under vacuum.[11] |

Step-by-Step Procedure

Caption: Detailed experimental workflow for the synthesis and purification.

-

Reactor Preparation: Ensure the reactor and associated lines are clean and dry. Inert the atmosphere with nitrogen.

-

Charging: Charge the reactor with 2-chloroallyl isothiocyanate (e.g., 50 kg) and chloroform (e.g., 75 L). Begin agitation.

-

Controlled Addition: Cool the reactor contents to 20-25°C. Slowly add sulfuryl chloride (e.g., 51.7 kg) over 1.5-2 hours, ensuring the internal temperature does not exceed 30°C.[8] The off-gas line must be directed to a caustic scrubber.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The internal temperature may rise to a maximum of ~36°C due to a slow exotherm.[8] Monitor the reaction's completion by taking samples for GC or HPLC analysis.

-

Work-up: Once the reaction is complete, carefully transfer the reaction mixture to a separate vessel containing cold water or an ice/water mixture to quench any unreacted SO₂Cl₂.

-

Extraction and Washing: Separate the organic (chloroform) layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize residual acid) and then with brine.

-